molecular formula C17H20N2OS B5858772 1-[2-(4-Methoxy-3-methylphenyl)ethyl]-3-phenylthiourea

1-[2-(4-Methoxy-3-methylphenyl)ethyl]-3-phenylthiourea

Cat. No.: B5858772
M. Wt: 300.4 g/mol
InChI Key: IWNNFDSPBYWPCR-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxy-3-methylphenyl)ethyl]-3-phenylthiourea is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a phenylthiourea moiety

Properties

IUPAC Name

1-[2-(4-methoxy-3-methylphenyl)ethyl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13-12-14(8-9-16(13)20-2)10-11-18-17(21)19-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNNFDSPBYWPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCNC(=S)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methoxy-3-methylphenyl)ethyl]-3-phenylthiourea typically involves the reaction of 4-methoxy-3-methylphenylethylamine with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methoxy-3-methylphenyl)ethyl]-3-phenylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-[2-(4-Methoxy-3-methylphenyl)ethyl]-3-phenylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxy-3-methylphenyl)ethyl]-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for the active site of the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Methoxyphenyl)ethyl]-3-phenylthiourea
  • 1-[2-(4-Methylphenyl)ethyl]-3-phenylthiourea
  • 1-[2-(4-Methoxy-3-methylphenyl)ethyl]-3-(4-methylphenyl)thiourea

Uniqueness

1-[2-(4-Methoxy-3-methylphenyl)ethyl]-3-phenylthiourea is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s ability to interact with various molecular targets and exhibit distinct pharmacological properties .

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